(S)-(+)-NBD-Py-NCS (CAS 163927-30-8) is a premium fluorescent chiral derivatizing agent (CDA) engineered for the enantiomeric separation and sub-picomole quantification of primary and secondary amines, including amino acids[1]. By reacting via its isothiocyanate moiety, it forms highly stable thiourea diastereomers that can be efficiently resolved on standard achiral reversed-phase HPLC columns . Unlike traditional UV-active tags, the nitrobenzoxadiazole (NBD) fluorophore enables exceptional detection limits (excitation at 470–488 nm, emission at 530–590 nm), making it a critical procurement choice for trace enantiomeric excess (e.e.) determination, reference material certification, and high-sensitivity Edman degradation workflows where standard reagents lack sufficient signal-to-noise ratios [1].
Substituting (S)-(+)-NBD-Py-NCS with conventional derivatizing agents like Marfey's Reagent (FDAA) or Phenyl isothiocyanate (PITC) fundamentally compromises trace-level analytical workflows [1]. PITC and FDAA rely on UV-Vis detection (e.g., ~340 nm), which restricts sensitivity to the nanomole or high-picomole range and leaves the assay highly susceptible to background matrix interference . Furthermore, relying on a single generic CDA prevents the strategic reversal of chromatographic elution orders. In trace enantiomeric impurity analysis, if the minor enantiomer elutes after the major enantiomer, it is frequently obscured by peak tailing. Procurement of the specific (S)-(+) or (R)-(-) NBD-Py-NCS enantiomers allows analysts to purposefully invert the elution order, ensuring the trace impurity elutes first for accurate, interference-free quantification [1].
(S)-(+)-NBD-Py-NCS provides a massive sensitivity advantage over standard UV-active tags like Marfey's Reagent (FDAA) or PITC. While FDAA requires UV detection, limiting its practical detection threshold, (S)-(+)-NBD-Py-NCS yields highly fluorescent thiourea derivatives (Ex: 470-488 nm, Em: 530-590 nm) that push detection limits into the sub-picomole or femtomole range[1]. This allows for the quantification of trace chiral amines in volume-limited biological samples or high-purity pharmaceutical formulations where traditional UV tags fail to provide adequate signal-to-noise ratios .
| Evidence Dimension | Detection Sensitivity Limit |
| Target Compound Data | Sub-picomole to femtomole range (via Fluorescence Ex: 470-488 nm / Em: 530-590 nm) |
| Comparator Or Baseline | Marfey's Reagent / PITC (Nanomole to high-picomole range via UV-Vis at ~340 nm) |
| Quantified Difference | 100x to 1000x improvement in detection limits |
| Conditions | Reversed-phase HPLC analysis of derivatized amino acids/amines |
Procurement of this fluorescent tag is essential for laboratories that must quantify trace chiral impurities below the detection thresholds of standard UV-Vis detectors.
A unique procurement advantage of the NBD-Py-NCS system is the commercial availability of both the (S)-(+) and (R)-(-) enantiomers. When quantifying a trace enantiomer (e.g., 0.1% e.e.) that elutes after the major peak, peak tailing often obscures the minor signal [1]. By switching from (R)-(-)-NBD-Py-NCS to (S)-(+)-NBD-Py-NCS, the diastereomeric elution order is completely reversed . This ensures the trace enantiomer elutes before the main peak, allowing for precise integration and quantification of >99.0% e.e. purities without the need for expensive chiral stationary phases[1].
| Evidence Dimension | Elution Order Control |
| Target Compound Data | (S)-(+)-NBD-Py-NCS (Forces trace enantiomer to elute first/second depending on analyte stereochemistry) |
| Comparator Or Baseline | Single-enantiomer generic CDAs (Fixed elution order, trace peak often lost in tailing) |
| Quantified Difference | Enables accurate integration of <1.0% trace impurities by avoiding major peak tailing |
| Conditions | Reversed-phase HPLC enantiomeric excess determination |
Purchasing both the (S) and (R) forms provides absolute control over chromatographic elution, which is mandatory for strict pharmaceutical quality control and reference material certification.
Compared to older derivatizing agents that require harsh conditions or extended heating, (S)-(+)-NBD-Py-NCS reacts rapidly with primary and secondary amines under mild conditions . In standard protocols, derivatization is achieved at 55–60 °C in as little as 10 minutes in the presence of a mild base (e.g., triethylamine) . This rapid, stable thiourea formation is highly reproducible and minimizes the risk of analyte degradation or racemization during sample preparation, making it highly suitable for high-throughput automated pre-column derivatization workflows .
| Evidence Dimension | Derivatization Time and Conditions |
| Target Compound Data | 10 minutes at 55 °C |
| Comparator Or Baseline | Marfey's Reagent (FDAA) (Often requires 1 hour at 40 °C or higher temperatures) |
| Quantified Difference | Up to 6x faster reaction kinetics with highly stable product formation |
| Conditions | Pre-column derivatization in acetonitrile/water with mild base |
Faster, milder reaction kinetics reduce sample preparation bottlenecks and prevent heat-induced racemization of sensitive chiral analytes.
Ideal for determining the enantiomeric excess (e.e. >99.0%) of chiral active pharmaceutical ingredients (APIs) and amine-containing intermediates, where the ability to reverse elution order prevents trace peaks from being hidden by major peak tailing [1].
Procured for the sequence analysis of peptides and proteins where sub-picomole sensitivity is required, far exceeding the capabilities of traditional non-fluorescent phenyl isothiocyanate (PITC) [2].
Used in clinical and metabolomic laboratories to quantify trace D- and L-amino acids in complex biological matrices (e.g., serum, cerebrospinal fluid) without matrix interference, thanks to its long-wavelength fluorescence emission (530–590 nm) [1].
Selected as the gold-standard chiral derivatizing agent for certifying the enantiomeric purity of analytical reference standards, utilizing standard achiral reversed-phase HPLC columns to reduce column procurement costs [1].
Irritant